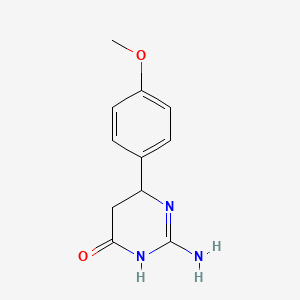

2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-5,9H,6H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDHVJXAXNUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a compound belonging to the class of dihydropyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is . The structural characteristics include an amino group at the 2-position and a methoxy-substituted phenyl group at the 6-position, contributing to its biological properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 | |

| MCF-7 | 5.65 ± 2.33 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. The compound exhibited higher cytotoxicity compared to standard chemotherapeutics like Cisplatin in some cases .

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis using Annexin V and propidium iodide staining.

- Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the S phase, which is crucial for DNA synthesis and cell division.

- Targeting EGFR : Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of substituents on the phenyl ring significantly influences the biological activity of dihydropyrimidines. Compounds with halogen substitutions exhibit enhanced antiproliferative activity compared to those with methoxy or methyl groups .

Table 2: Structure-Activity Relationship Insights

| Substitution Type | Activity Level |

|---|---|

| Halogen (Cl, F) | High |

| Methoxy | Moderate |

| Methyl | Low |

These findings indicate that optimizing substituents can lead to more effective anticancer agents.

Case Studies

In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects. Among these derivatives, those with electron-withdrawing groups showed significantly improved activity against A549 and SW-480 cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that derivatives of 2-amino-5,6-dihydropyrimidin-4(3H)-ones exhibit significant antitumor properties. For example, compounds with similar structures have shown promise against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.3 Enzyme Inhibition

Another area of interest is its role as an enzyme inhibitor. Compounds in this class have been studied for their ability to inhibit enzymes such as dihydropyrimidinase and others involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like hypertension and diabetes .

Synthesis and Characterization

The synthesis of 2-amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications.

2.1 Synthetic Pathways

The most common synthetic route includes the condensation of appropriate aryl aldehydes with urea derivatives under reflux conditions, often utilizing catalysts to enhance yield and purity . The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Table 1: Synthetic Methods Overview

| Method | Conditions | Yield | References |

|---|---|---|---|

| Reflux with Urea | Reflux in ethanol | ~85% | |

| Microwave-Assisted Synthesis | Microwave irradiation | ~90% | |

| Solvent-Free Reaction | Solid-state synthesis | ~80% |

Case Studies

3.1 Case Study on Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound's mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

3.2 Case Study on Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. The study highlighted its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at positions 2, 4, or 6, or in the saturation state of the pyrimidine ring. Selected examples include:

Key Observations :

- Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., Cl in 2-amino-6-chloropyrimidin-4(3H)-one). This may improve membrane permeability in biological systems .

Key Observations :

- Microwave Synthesis: For non-dihydro analogs (e.g., 2-amino-6-(4-methoxyphenyl)pyrimidine), microwave methods achieve >80% yield in minutes, whereas traditional reflux methods require hours .

- Acid Catalysis: The target compound’s synthesis likely parallels methods for 5,6-dihydropyrimidin-4(3H)-ones, where β-aminoamides react with esters under acidic conditions .

Physicochemical Properties

Key Observations :

- Spectral Gaps: Limited spectroscopic data exist for the target compound, but related pyrimidines show NH₂ stretches at 3182–3456 cm⁻¹ (IR) and aromatic proton signals near 5.1–5.3 ppm (¹H NMR) .

- Thermal Stability : High melting points (>270°C) in N-alkylated analogs (e.g., ) suggest strong intermolecular hydrogen bonding.

Preparation Methods

Detailed Reaction Analysis and Data

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | KF/Al2O3 | EtOH | 78 | 7 | 55 | Conventional reflux |

| 2 | KF/Al2O3 | DMF | 120 | 5 | 65 | Higher temperature improves yield |

| 3 | K2CO3 | DMF | 120 | 3.5 | 65 | Faster reaction than KF/Al2O3 |

| 4 | Amino-functionalized MCM-41 | DMF | 120 | 1 | 72 | Highest yield and shortest time |

Table 1: Effects of Catalyst Type, Solvent, and Temperature on the Synthesis of 2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Mechanistic Insights

The reaction mechanism likely proceeds via two possible pathways:

- Pathway A: Formation of an arylideneguanidinium intermediate by condensation of the aldehyde with guanidine, followed by nucleophilic addition of the Meldrum's acid enolate to this intermediate, leading to cyclization and ring closure.

- Pathway B: Formation of arylidene Meldrum's acid intermediate, which undergoes Michael addition by guanidine, followed by cyclization, elimination of acetone, and decarboxylation to yield the final product.

Both pathways converge on the formation of a key intermediate that cyclizes to form the dihydropyrimidinone ring system.

Research Findings and Advantages of the Amino-Functionalized MCM-41 Method

- Efficiency: The amino-functionalized MCM-41 catalyst allows the reaction to proceed rapidly (1 hour) with good to high yields (up to 72%).

- Mild Conditions: The reaction occurs at moderate temperatures (120 °C) in DMF, avoiding harsher conditions.

- Simple Workup: Product isolation involves simple filtration and recrystallization steps.

- Catalyst Reusability: The solid catalyst can be recovered and reused, enhancing sustainability.

- Scope: This method is applicable to various aldehydes, including 4-methoxybenzaldehyde, enabling synthesis of diverse 2-amino-5,6-dihydropyrimidin-4(3H)-one derivatives.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Conventional reflux | KF/Al2O3 | EtOH | 78 °C | 7 h | 55 | Longer reaction time |

| Elevated temperature | KF/Al2O3 | DMF | 120 °C | 5 h | 65 | Improved yield and time |

| Base catalysis | K2CO3 | DMF | 120 °C | 3.5 h | 65 | Faster than KF/Al2O3 |

| Amino-functionalized MCM-41 | Amino-functionalized MCM-41 | DMF | 120 °C | 1 h | 72 | Best yield and shortest time |

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Resolution : Replicate degradation studies (1M HCl, 25°C) with LC-MS monitoring. Compare half-life (t₁/₂) across studies. Variability may arise from impurities (e.g., residual DMF) or hydration states. Use forced degradation protocols (ICH guidelines) for standardized comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.